N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. This scaffold is substituted at position 6 with a 3-nitrophenyl group, at position 3 with a methyl group, and at the carboxamide nitrogen with a 4-fluoro-3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O3S/c1-10-17(18(29)25-12-5-6-15(21)14(8-12)20(22,23)24)32-19-26-16(9-27(10)19)11-3-2-4-13(7-11)28(30)31/h2-9H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFPAEBBQMGKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-4-(3-Nitrophenyl)Thiazole
Ethyl bromopyruvate (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol for 4 h to yield ethyl 2-aminothiazole-4-carboxylate. Subsequent reaction with 3-nitrophenacyl bromide (1.1 equiv) in ethanol under reflux for 12 h induces cyclization, forming the imidazothiazole ring. The ester is hydrolyzed using LiOH·H₂O in THF/H₂O (3:1) to yield 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid (85% yield).
Key data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, Ar-H), 8.35–8.28 (m, 2H, Ar-H), 7.85 (d, J = 7.6 Hz, 1H, Ar-H), 3.90 (s, 3H, CH₃).
- HRMS : m/z 303.29 [M + H]⁺ (C₁₃H₉N₃O₄S).
Carboxamide Formation via Coupling Reactions
Activation of the Carboxylic Acid
The carboxylic acid (1.0 equiv) is dissolved in dry DMF and cooled to 0°C. EDCI (1.2 equiv), HOBt (1.2 equiv), and 4-fluoro-3-(trifluoromethyl)aniline (1.1 equiv) are added sequentially, followed by triethylamine (3.0 equiv). The mixture is stirred at room temperature for 12 h.
Workup and Purification
The reaction is quenched with ice water and extracted with dichloromethane (3 × 15 mL). The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield the title compound as a yellow solid (72% yield).
Optimization Note :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | EtOH, reflux, 12 h | 85 | 98.5 |
| Ester Hydrolysis | LiOH·H₂O, THF/H₂O, 4 h | 90 | 99.2 |
| Amide Coupling | EDCI/HOBt, DMF, 12 h | 72 | 97.8 |
| Optimized Coupling | EDCI/HOBt, dichloroethane, 12 h | 78 | 98.9 |
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Use of electron-withdrawing groups (e.g., nitro) directs substitution to the 6-position.
- Amide Bond Hydrolysis : Anhydrous DMF and low temperatures minimize premature hydrolysis.
- Purification Difficulties : Triethylamine-treated silica gel reduces tailing during chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in halogenated derivatives.
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Imidazo[2,1-b][1,3]thiazole Derivatives
Key Observations:
In contrast, CID 3006244 substitutes the nitro group with a methoxy (4-MeOPh), likely improving solubility but reducing electron-withdrawing effects .
Saturation Effects: CID PMUMNOGKXY... features a 5,6-dihydroimidazo-thiazole, reducing aromaticity and possibly enhancing conformational flexibility for target engagement .
Biological Activity
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound's structure features a complex arrangement of functional groups that influence its biological activity. The presence of fluorine and trifluoromethyl groups enhances lipophilicity and may improve interaction with biological targets. The imidazo[2,1-b]thiazole moiety is known for its diverse pharmacological properties.
Anticancer Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar scaffolds have demonstrated potent cytotoxicity against various cancer cell lines. In studies involving NCI-60 cell lines, compounds in this class have shown GI50 values ranging from 1.4 to 4.2 µM, indicating strong antiproliferative effects .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various protein kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Studies indicate that imidazo[2,1-b]thiazoles can cause cell cycle arrest at specific phases, further contributing to their anticancer effects .
In Vitro Studies
A series of studies have evaluated the cytotoxicity of related imidazo[2,1-b]thiazole derivatives against different cancer cell lines:
- Cytotoxicity Assays : Compounds were tested using the Sulforhodamine B (SRB) assay on pancreatic cancer cell lines (SUIT-2, Capan-1, Panc-1), showing significant antiproliferative activity.
- IC50 Values : Notably, some derivatives demonstrated IC50 values in the submicromolar range, highlighting their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9a | SUIT-2 | 0.86 |
| 9b | Capan-1 | 0.75 |
| 9c | Panc-1 | 0.92 |
Pharmacological Profiles
The pharmacological profiles of these compounds suggest a broad spectrum of activity:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization of substituted thiazole precursors under reflux conditions using solvents like ethanol or acetonitrile .
- Step 2 : Introduction of the 3-nitrophenyl group at position 6 via Suzuki-Miyaura coupling, employing palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
- Step 3 : Amidation at position 2 using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 4-fluoro-3-trifluoromethylphenyl group .
Validation : Purity is confirmed via HPLC (>95%) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while -NMR confirms carbonyl (C=O, ~165 ppm) and trifluoromethyl (CF₃, ~120 ppm) groups .
- X-ray Crystallography : Resolves stereochemistry and packing motifs, critical for understanding intermolecular interactions .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How is preliminary biological activity screened?
- In vitro assays :
- Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial: Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Target Identification : Enzymatic inhibition assays (e.g., kinase or protease activity) using fluorogenic substrates .
Advanced Research Questions
Q. How can low aqueous solubility be addressed during formulation?
- Strategies :
- Analytical Validation : Monitor solubility via dynamic light scattering (DLS) and stability via accelerated degradation studies .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution :
- Reproduce experiments under standardized protocols (e.g., fixed ATP levels).
- Validate target engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
- Confirm compound stability in assay buffers via LC-MS .
Q. What structure-activity relationship (SAR) insights guide derivatization?
-
Key Modifications :
Position Modification Effect on Activity Source 6-Aryl Nitro → Methoxy ↓ Anticancer, ↑ Solubility 2-Amide Trifluoromethyl → Chloro Alters kinase selectivity - Computational Tools : Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or BRAF .
Q. How is metabolic stability assessed in preclinical studies?
Q. What advanced techniques elucidate the mechanism of action?
- Biophysical Methods :
- X-ray Crystallography : Resolve compound-target complexes (e.g., kinase-ligand binding pockets) .
- Cryo-EM : Visualize interactions with large protein assemblies .
- Cellular Studies : CRISPR-Cas9 knockout models confirm target dependency .
Q. How to address polymorphism in solid-state formulations?
- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify stable crystalline forms .
- Excipient Compatibility : Test with common carriers (e.g., lactose, PVP) via stress testing (40°C/75% RH) .
Q. What toxicological assessments are prioritized for in vivo studies?
- Acute Toxicity : Single-dose studies in rodents (LD₅₀ determination) .
- Subchronic Toxicity : 28-day repeated dosing with histopathology (liver/kidney) .
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
Notes
- Avoid using commercial sources (e.g., BenchChem) for data validation .
- Prioritize peer-reviewed studies for synthesis and biological evaluation .
- Computational tools (e.g., molecular docking) are critical for hypothesis-driven SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
